
3,4-Dichlorophenyl 4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dichlorophenyl 4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonate is a useful research compound. Its molecular formula is C18H9Cl3F3NO4S and its molecular weight is 498.68. The purity is usually 95%.
BenchChem offers high-quality 3,4-Dichlorophenyl 4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dichlorophenyl 4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Enhanced Conductivity and Performance in Organic Solar Cells
A study by Zeng et al. (2020) explored the use of Poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS), a material closely related to the chemical structure , for enhancing the conductivity and work function in organic solar cells. By doping PEDOT:PSS with dopamine hydrochloride, the resultant PEDOT:PSS-DA film exhibited improved electrical properties and compatibility in various organic solar cell systems, leading to a significant increase in power conversion efficiency. This highlights the potential of utilizing such chemical modifications for advancing solar energy technologies (Zeng et al., 2020).
Structural Insights from Crystallography
The crystal structure of compounds containing elements of the given chemical, such as different isomeric forms of 4-[3-(dichlorophenyl)-hexahydro[1,3]oxazolo[3,4-a]pyridin-1-yl]-2,8-bis(trifluoromethyl)quinolines, was elucidated by de Souza et al. (2015). These structures provide valuable insights into the molecular interactions and arrangements that could influence the physical and chemical properties of materials containing similar sulfonate groups. The research emphasizes the importance of cage-type and π-π interactions in the supramolecular assembly of these compounds (de Souza et al., 2015).
Applications in Nonlinear Optics
Research by Umezawa et al. (2005) on phenylethynylpyridinium derivatives, including salts of similar sulfonate-containing compounds, has demonstrated their potential applications in second-order nonlinear optics. The study synthesized several salts and analyzed their crystal structures, revealing properties conducive to high-performance in nonlinear optical applications. This suggests the suitability of such chemical frameworks for developing materials with enhanced optical properties (Umezawa et al., 2005).
Insights into Molecular and Material Characteristics
Further investigations into the properties and applications of similar compounds have revealed a range of potential uses. For instance, studies on the synthesis, characterization, and application of poly(3,4-ethylenedioxythiophene) doped with alkyl benzenesulfonates have contributed to advancements in electrochromic devices, electronic memories, and supercapacitors, showcasing the versatility and utility of sulfonate-based compounds in materials science and electronics (Yoo et al., 2006).
特性
IUPAC Name |
(3,4-dichlorophenyl) 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Cl3F3NO4S/c19-14-6-3-12(8-15(14)20)29-30(26,27)13-4-1-11(2-5-13)28-17-16(21)7-10(9-25-17)18(22,23)24/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBRACCBLFTTOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=N2)C(F)(F)F)Cl)S(=O)(=O)OC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Cl3F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichlorophenyl 4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methyl-8-(4-phenoxyphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dion e](/img/structure/B2439804.png)
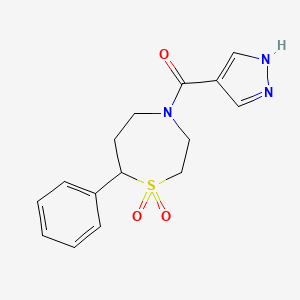
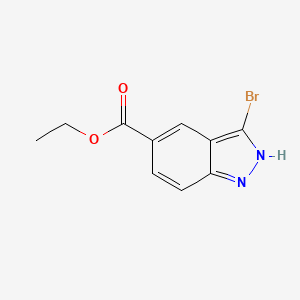
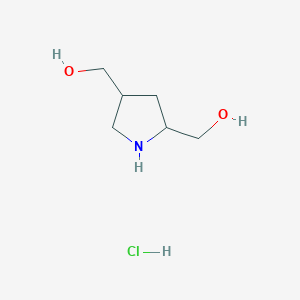
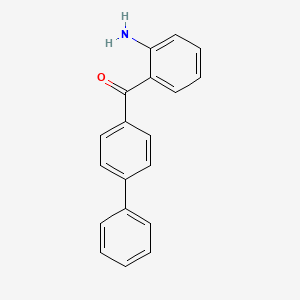

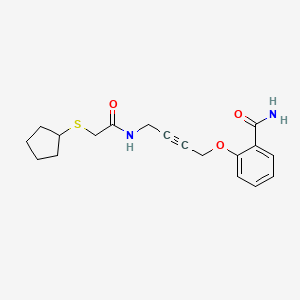

![(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2439814.png)
![(3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2439815.png)


![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-methylacetamide](/img/structure/B2439823.png)